molecular formula C19H23N3O4S2 B2589170 N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-36-7

N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2589170
CAS No.: 851781-36-7
M. Wt: 421.53
InChI Key: NVCZYAAUOVABGG-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a tolyl group , a pyrazole ring, and a sulfonamide group. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-NH2).


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The tolyl group would contribute to the hydrophobicity of the molecule .


Chemical Reactions Analysis

Tolyl groups can participate in various reactions, including nucleophilic substitutions . Pyrazoles can undergo reactions at the 3-position with electrophiles, or at the 5-position with nucleophiles. Sulfonamides are typically stable but can participate in reactions under certain conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of a tolyl group would likely make the compound nonpolar and hydrophobic .

Scientific Research Applications

Conformation and Structural Analysis

Research on the conformational differences in related sulfonamide compounds has been conducted to understand their crystal structures and implications for antileishmanial activity. The study by Borges et al. (2014) investigated the crystal structures of similar compounds, revealing significant conformational differences in the solid state, which could influence their activity in antileishmanial studies. This research highlights the importance of structural analysis in developing effective therapeutic agents (Borges, Pinheiro, Faria, Bernardino, Wardell, & Wardell, 2014).

Synthesis and Characterization

The synthesis of novel derivatives has been a focal point for researchers aiming to explore the therapeutic potential of this class of compounds. Küçükgüzel et al. (2013) synthesized a series of derivatives to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Their research found that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, highlighting their potential as therapeutic agents (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

Biological Activities

Investigations into the biological activities of these compounds have also been carried out to assess their potential in treating various diseases. For example, Gul et al. (2016) synthesized a range of sulfonamide derivatives and tested their cytotoxic and carbonic anhydrase inhibitory effects. Their findings suggested that certain compounds could serve as potent anticancer agents due to their high tumor selectivity and potency (Gul, Mete, Eren, Sakagami, Yamali, & Supuran, 2016).

Antimicrobial Evaluation

The antimicrobial potential of these derivatives has also been explored, with Alsaedi, Farghaly, and Shaaban (2019) synthesizing a series of pyrazolo[1,5-a]pyrimidine ring systems. Their antimicrobial activity tests showed that some derivatives exceeded the activity of reference drugs, indicating their potential as effective antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Properties

IUPAC Name

N-[4-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-17-11-9-15(10-12-17)18-13-19(22(20-18)27(3,23)24)16-7-5-14(2)6-8-16/h5-12,19,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCZYAAUOVABGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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